

Application Notes and Protocols: Lentiviral-Free Mesendoderm Differentiation Using Mesendogen

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Compound of Interest		
Compound Name:	Mesendogen	
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Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into desired lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. Traditional methods for guiding cell fate often rely on viral vectors to introduce key transcription factors, which, while effective, carry risks associated with insertional mutagenesis and immunogenicity. This application note details lentiviral-free protocols for the efficient differentiation of hPSCs into mesendoderm, the common progenitor of mesodermal and definitive endodermal lineages, using a small molecule called **Mesendogen** (MEG).

Mesendogen is a potent inducer of mesoderm and definitive endoderm differentiation when used in conjunction with specific growth factors.[1][2][3] Its mechanism of action involves the inhibition of the TRPM6/TRPM7 magnesium channel, leading to a reduction in intracellular magnesium levels and subsequently promoting differentiation.[1][2][3] This chemical-based approach offers a safer, more controlled, and highly efficient alternative to viral-based methods for generating large, homogenous populations of mesodermal and endodermal progenitors.

Data Presentation



The following tables summarize the quantitative data on the efficiency of mesoderm and definitive endoderm differentiation from hPSCs using **Mesendogen** in combination with various growth factor cocktails.

Table 1: Mesoderm Differentiation Efficiency in hPSCs

Cell Line	Differentiation Condition	Plating Density (cells/cm²)	% T+EOMES+ Cells (Mean ± SD)
H9 hESC	A-BVF	0.5 x 10 ⁵	40.3 ± 5.6
H9 hESC	MEG + A-BVF	0.25 x 10 ⁵	85.2 ± 3.1
H1 hESC	A-BVF	0.5 x 10 ⁵	35.7 ± 4.9
H1 hESC	MEG + A-BVF	0.25 x 10 ⁵	88.6 ± 2.5
MMW2 hiPSC	A-BVF	0.5 x 10 ⁵	Not specified
MMW2 hiPSC	MEG + A-BVF	0.25 x 10 ⁵	Significantly enhanced
H1 hESC	BVF	Not specified	Not specified
H1 hESC	MEG pre-treatment + BVF	Not specified	Significantly enhanced
H1 hESC	BF	Not specified	Not specified
H1 hESC	MEG pre-treatment + BF	Not specified	Significantly enhanced

Data adapted from Geng et al., 2015.[2][3] A-BVF: Activin A, BMP4, VEGF, bFGF. BVF: BMP4, VEGF, bFGF. BF: BMP4, bFGF.

Table 2: Definitive Endoderm Differentiation Efficiency in hPSCs



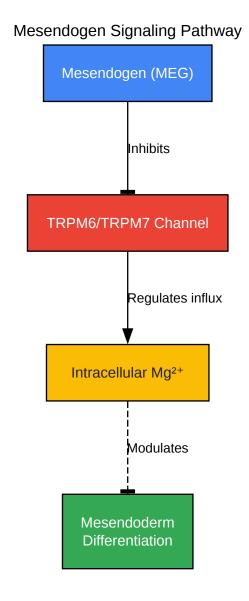
Cell Line	Differentiation Condition	Plating Density (cells/cm²)	% SOX17+FOXA2+ Cells
H9 hESC	AWS	High	Low
H9 hESC	AWS	Low	High
H9 hESC	MEG + AWS	Not specified	Nearly homogeneous (≥85%)
hiPSC	MEG + AWS	Not specified	Nearly homogeneous (≥85%)

Data adapted from Geng et al., 2015.[1][2] AWS: Activin A, WNT3A, Fetal Bovine Serum.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **Mesendogen** and the general experimental workflows for mesoderm and definitive endoderm differentiation.

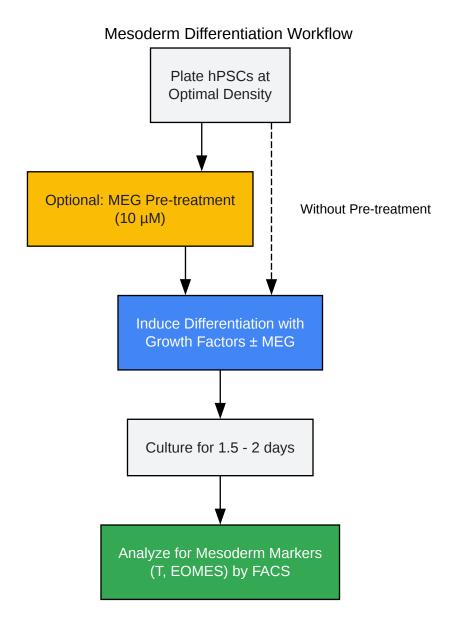




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Caption: **Mesendogen** inhibits the TRPM6/TRPM7 channel, reducing intracellular magnesium and promoting mesendoderm differentiation.





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Caption: Workflow for directed differentiation of hPSCs into mesoderm using **Mesendogen** and growth factors.



Plate hPSCs at Optimal Density Induce Differentiation with Growth Factors + MEG Culture for 5 - 7 days Analyze for DE Markers (SOX17, FOXA2) by FACS

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Caption: Workflow for directed differentiation of hPSCs into definitive endoderm using **Mesendogen**.

Experimental Protocols

Materials and Reagents:

- Human pluripotent stem cells (hESCs or hiPSCs)
- mTeSR™1 medium (or equivalent)
- Matrigel® or Vitronectin
- Mesendogen (MEG)
- Recombinant human Activin A, BMP4, VEGF, bFGF, WNT3A



- Fetal Bovine Serum (FBS)
- Basal differentiation medium (e.g., RPMI 1640, DMEM/F12)
- Accutase® or other cell dissociation reagent
- Flow cytometry antibodies for T (Brachyury), EOMES, SOX17, FOXA2, and corresponding isotype controls.
- FACS buffer (e.g., PBS with 2% FBS)

Protocol 1: Mesoderm Differentiation

This protocol is based on the "MEG + A-BVF" condition, which has been shown to be highly effective.[2][3]

- Cell Plating:
 - Coat tissue culture plates with Matrigel® or Vitronectin according to the manufacturer's instructions.
 - Harvest hPSCs and plate them at a density of 0.25 x 10⁵ cells/cm² in mTeSR™1 medium.
 - Allow cells to attach and grow for 24 hours.
- Differentiation Induction:
 - Prepare the mesoderm induction medium: Basal differentiation medium supplemented with Activin A (concentration as per optimization, e.g., 25 ng/mL), BMP4 (10 ng/mL), VEGF (10 ng/mL), bFGF (20 ng/mL), and Mesendogen (10 μM).
 - Aspirate the mTeSR™1 medium from the cells and replace it with the mesoderm induction medium.
- Incubation:
 - Culture the cells for 1.5 to 2 days in a standard cell culture incubator (37°C, 5% CO₂).



Analysis:

- Harvest the cells using Accutase®.
- Stain the cells with fluorescently conjugated antibodies against T (Brachyury) and EOMES.
- Analyze the percentage of T+EOMES+ cells by flow cytometry.

Protocol 2: Definitive Endoderm Differentiation

This protocol utilizes Mesendogen in combination with Activin A, WNT3A, and FBS.[2][3]

- Cell Plating:
 - Coat plates as described in Protocol 1.
 - Plate hPSCs at a low density (e.g., 0.25 x 10⁵ cells/cm²) in mTeSR™1 medium. Cell density is a critical parameter for this protocol.
 - Allow cells to attach and grow for 24 hours.
- Differentiation Induction:
 - Prepare the definitive endoderm induction medium: Basal differentiation medium supplemented with Activin A (e.g., 100 ng/mL), WNT3A (e.g., 25 ng/mL), increasing concentrations of FBS (e.g., starting at 0.2% and gradually increasing), and Mesendogen (10 μM).
 - Aspirate the mTeSR™1 medium and replace it with the definitive endoderm induction medium.
- Incubation:
 - Culture the cells for 5 to 7 days, changing the medium as required.
- Analysis:



- Harvest the cells using Accutase®.
- Stain the cells with fluorescently conjugated antibodies against SOX17 and FOXA2.
- Analyze the percentage of SOX17+FOXA2+ cells by flow cytometry.

Conclusion

The use of **Mesendogen** provides a robust, reproducible, and lentiviral-free method for the directed differentiation of human pluripotent stem cells into mesoderm and definitive endoderm. This small molecule-based approach circumvents the safety concerns associated with viral vectors and allows for the large-scale production of homogenous progenitor populations essential for applications in regenerative medicine, disease modeling, and drug development. The protocols outlined in this document provide a foundation for researchers to efficiently generate these valuable cell types.

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